![molecular formula C14H12N2O2S B5622519 N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5622519.png)
N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of benzisothiazol derivatives, including N-(3-methylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through various methods. One approach involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride, resulting in good yields of N,N'-linked benzisothiazol derivatives not accessible via oxidation of isothiazolium salts (Zakharova et al., 2010). Another method utilizes saccharin as a precursor for the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides by heating with primary and secondary aliphatic amines (Jensen & Pedersen, 1981).
Molecular Structure Analysis
The molecular structure of benzisothiazol derivatives reveals insights into their reactivity and properties. For instance, structural analysis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide using X-ray diffraction method indicated similar C–N bond lengths to its ether pseudosaccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short, and a central C–N–C bond angle close to 120° (Fonseca, 2009).
Chemical Reactions and Properties
Benzisothiazol derivatives participate in various chemical reactions, highlighting their reactivity. For example, metal complexes with benzisothiazol derivatives have been prepared, showing potential in catalytic activities (Saleem et al., 2015). Additionally, the synthesis of 3,4-benzo[c]-β-carbolines from 2-aryl(tosylamino)methyl-3-bromoindoles via Pd(0)-catalyzed intramolecular Heck reaction demonstrates the versatility of benzisothiazol derivatives in synthesizing complex heterocyclic compounds (Raju et al., 2021).
properties
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-5-4-6-11(9-10)15-14-12-7-2-3-8-13(12)19(17,18)16-14/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMROSHHZKEXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide |
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